Product packaging for 5-Chloro-2-iodo-3-methylbenzoic acid(Cat. No.:)

5-Chloro-2-iodo-3-methylbenzoic acid

Cat. No.: B12858453
M. Wt: 296.49 g/mol
InChI Key: MNHHENJTMUSTLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-iodo-3-methylbenzoic acid is a substituted benzoic acid derivative designed for research and development purposes. This compound serves as a versatile synthetic intermediate and organic building block in medicinal chemistry and materials science. Its molecular structure, incorporating both chloro and iodo substituents on the aromatic ring, makes it a valuable precursor for constructing more complex molecules via cross-coupling reactions and further functional group transformations . Iodinated benzoic acids, in general, are recognized as useful intermediates for the synthesis of various performance chemicals, including pharmaceuticals and agrochemicals . As a multi-halogenated compound, it offers distinct reactivity for selective chemical synthesis. Researchers can leverage this building block to develop novel compounds for applications in drug discovery, ligand design, and the creation of functional materials . This product is provided as a solid and should be stored in a cool, dark place, sealed in dry conditions . Please consult the Safety Data Sheet (SDS) for detailed handling and hazard information. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClIO2 B12858453 5-Chloro-2-iodo-3-methylbenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClIO2

Molecular Weight

296.49 g/mol

IUPAC Name

5-chloro-2-iodo-3-methylbenzoic acid

InChI

InChI=1S/C8H6ClIO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

MNHHENJTMUSTLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1I)C(=O)O)Cl

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for 5 Chloro 2 Iodo 3 Methylbenzoic Acid

Established Reaction Pathways to Substituted Benzoic Acids

The construction of highly substituted benzoic acid derivatives often relies on well-established, multi-step sequences that allow for the controlled introduction of functional groups. These methods can be broadly categorized into linear and convergent approaches, with a significant emphasis on achieving the correct regiochemistry through directed halogenation or the use of diazonium salt intermediates.

Multi-step Linear and Convergent Synthetic Approaches

A practical example of a multi-step synthesis for a related compound, 2-chloro-5-iodobenzoic acid, starts from 2-chlorobenzoic acid. google.com This process involves nitration, followed by reduction of the nitro group to an amine, and finally a diazotization-iodination sequence. google.com This highlights a common linear strategy where the substitution pattern is built up sequentially.

Starting MaterialKey TransformationsProductReference
2-Chlorobenzoic acid1. Nitration 2. Reduction 3. Diazotization/Iodination2-Chloro-5-iodobenzoic acid google.com
3-Methylbenzoic acid1. Nitration 2. Reduction 3. Chlorination2-Amino-5-chloro-3-methylbenzoic acid google.com

Regioselective Halogenation Methodologies

The precise placement of halogen atoms on the aromatic ring is paramount for the synthesis of 5-Chloro-2-iodo-3-methylbenzoic acid. This is achieved through regioselective halogenation, where the position of the incoming halogen is controlled by the electronic and steric effects of the substituents already on the ring.

Directed electrophilic iodination is a key strategy for introducing an iodine atom at a specific position. The carboxylic acid group can act as a directing group, favoring substitution at the ortho position. google.com Various iodinating agents can be employed, including molecular iodine in the presence of an oxidizing agent, or more reactive species like iodine monochloride. For instance, the synthesis of 5-iodo-2-methylbenzoic acid can be achieved by treating 2-methylbenzoic acid with iodine and an oxidizing agent. molaid.com A patent describes a method for the iodination of 2-methylbenzoic acid in the presence of a microporous compound, iodine, an oxidizing agent, and acetic anhydride (B1165640) to produce 5-iodo-2-methylbenzoic acid. molaid.com

A synthetic route to 5-chloro-3-iodo-2-methylbenzoic acid has been reported starting from 5-chloro-2-methylbenzoic acid using 1,3-Diiodo-5,5-dimethyl-2,4-imidazolidinedione and sulfuric acid, achieving a yield of 86%. scirp.org This demonstrates a direct iodination ortho to the methyl group and meta to the chloro group.

Starting MaterialReagentsProductYieldReference
5-Chloro-2-methylbenzoic acid1,3-Diiodo-5,5-dimethyl-2,4-imidazolidinedione, H₂SO₄5-Chloro-3-iodo-2-methylbenzoic acid86% scirp.org
2-Methylbenzoic acidIodine, Oxidizing Agent, Acetic Anhydride, Microporous Compound5-Iodo-2-methylbenzoic acid- molaid.com

The substituents on the benzene (B151609) ring play a crucial role in directing the incoming electrophile to a specific position. In the context of synthesizing this compound, the starting material would likely be a substituted benzoic acid. The carboxyl group (-COOH) is a deactivating, meta-directing group. The methyl group (-CH₃) is an activating, ortho-, para-directing group. The chlorine atom (-Cl) is a deactivating, yet ortho-, para-directing group.

When considering the iodination of 5-chloro-3-methylbenzoic acid, the directing effects of the existing groups must be analyzed. The methyl group at position 3 strongly directs ortho and para. The ortho positions are 2 and 4, and the para position is 6. The chlorine atom at position 5 also directs ortho and para, which are positions 4 and 6 (ortho) and 2 (para). The carboxyl group directs meta to positions 3 and 5. The combined influence of these groups would favor iodination at the 2-position, which is ortho to the activating methyl group and para to the chloro group, leading to the desired product.

Diazotization-Mediated Halogenation Routes

A powerful and versatile method for introducing a halogen to an aromatic ring is through the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. organic-chemistry.org This process typically involves the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), followed by treatment with a copper(I) halide or potassium iodide. organic-chemistry.org

A plausible synthetic route to this compound using this methodology would start with 2-amino-5-chloro-3-methylbenzoic acid. This precursor can be synthesized from 3-methylbenzoic acid through a sequence of nitration, reduction, and chlorination. google.com The resulting 2-amino-5-chloro-3-methylbenzoic acid can then be subjected to diazotization followed by treatment with potassium iodide to introduce the iodine atom at the 2-position, displacing the diazonium group. google.com

A patent for the preparation of 2-chloro-5-iodobenzoic acid exemplifies this process, where 2-chloro-5-aminobenzoic acid is treated with sodium nitrite in aqueous sulfuric acid, followed by potassium iodide to yield the final product with a purity of 99.6% and a yield of 93.7%. google.com

Starting AmineKey ReagentsProductYieldReference
2-Chloro-5-aminobenzoic acid1. NaNO₂, H₂SO₄ 2. KI2-Chloro-5-iodobenzoic acid93.7% google.com
4-Aminobenzoic acid1. NaNO₂, H₂SO₄ 2. NaCN, CuSO₄; then NaOHTerephthalic acid82%
2-Aminobenzoic acid1. NaNO₂, H₂SO₄ 2. HeatSalicylic acid61%

Innovative and Efficient Synthetic Techniques

While traditional methods provide reliable pathways, modern organic synthesis continuously seeks more efficient, selective, and environmentally benign techniques. For the synthesis of halogenated benzoic acids, innovative approaches often focus on the development of novel catalytic systems and more direct C-H functionalization methods.

The use of specific iodinating reagents under mild conditions represents a significant advancement. For example, the use of 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) in the presence of a strong acid like sulfuric acid allows for the direct and regioselective iodination of electron-rich aromatic compounds. As mentioned, this has been successfully applied to the synthesis of a close analog, 5-chloro-3-iodo-2-methylbenzoic acid. scirp.org

One-Pot Synthesis Strategies for Aromatic Halogenation

One-pot synthesis, where multiple reaction steps are carried out in a single reactor, offers significant advantages in terms of efficiency, resource utilization, and waste reduction. However, the direct one-pot synthesis of this compound from a simpler precursor like 3-methylbenzoic acid presents considerable regiochemical challenges. The directing effects of the existing substituents—the activating, ortho-, para-directing methyl group and the deactivating, meta-directing carboxylic acid group—complicate the selective introduction of two different halogens at the desired positions.

A hypothetical one-pot approach would require the careful selection of halogenating agents and catalysts to overcome these inherent selectivity issues. Electrophilic aromatic substitution is the primary mechanism for halogenation. libretexts.org The chlorination and iodination would need to be orchestrated sequentially within the same pot. Typically, iodination of benzoic acids can be achieved using reagents like iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. youtube.com Chlorination often employs chlorine gas with a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). youtube.com Achieving the specific 5-chloro-2-iodo substitution pattern in a one-pot reaction without isolating intermediates is synthetically demanding and not prominently documented, suggesting that multi-step syntheses are generally preferred for obtaining the pure isomer.

Catalytic Approaches in Halogenated Benzoic Acid Synthesis (e.g., CuI-mediated reactions, IrIII-catalyzed processes)

Catalytic methods are central to modern organic synthesis, offering milder reaction conditions and enhanced selectivity. For the synthesis of halogenated benzoic acids, various transition-metal catalysts have been investigated.

CuI-mediated Reactions: Copper salts have been used in halogenation reactions, particularly in Sandmeyer-type transformations to introduce halogens via diazonium salts. For instance, the synthesis of m-iodobenzoic acid can be accomplished from 5-iodoanthranilic acid through diazotization followed by treatment with copper sulfate (B86663) in ethanol. orgsyn.org This highlights the utility of copper catalysis in the synthesis of iodinated benzoic acids from amino precursors, a strategy applicable to the synthesis of this compound from an appropriate amino-chloro-methylbenzoic acid derivative.

Ir(III)-catalyzed Processes: Iridium catalysis has emerged as a powerful tool for direct C–H activation and functionalization. A notable development is the ortho-selective C–H iodination of benzoic acids using a simple Ir(III) complex. acs.org This method operates under remarkably mild conditions, requires no additives or bases, and shows high tolerance for air and moisture. acs.org The reaction proceeds via a rate-limiting metalation, followed by an Ir(III)/Ir(V) catalytic cycle to deliver the iodinated product in high yields. acs.org While a direct application to this compound is not specified, this catalytic system could theoretically be applied to a precursor like 3-methyl-5-chlorobenzoic acid to achieve selective iodination at the C-2 position, directed by the carboxylic acid group.

The table below summarizes key features of these catalytic approaches.

Catalytic SystemReaction TypeTarget HalogenKey AdvantagesRelevant Precursor Type
Cu-based Sandmeyer ReactionIodo, ChloroUtilizes readily available amino precursorsAmino-benzoic acids
Ir(III) complexes C-H Activation/IodinationIodoHigh ortho-selectivity, mild conditions, no additivesSubstituted benzoic acids
Lewis Acids (FeCl₃, AlCl₃) Electrophilic SubstitutionChloro, BromoGeneral applicability, cost-effective libretexts.orgAromatic compounds libretexts.org

Optimization of Reaction Conditions and Reagent Selection

Optimizing reaction conditions is crucial for maximizing yield and purity. Key parameters include the choice of solvent, temperature, reaction time, and the specific halogenating agent.

Reagent Selection:

Iodination: Direct iodination of benzoic acids can be inefficient. A common strategy involves using iodine in combination with a strong oxidizing agent (e.g., nitric acid, iodic acid, sodium nitrite in fuming sulfuric acid) to generate a more potent electrophilic iodine species. youtube.comchemicalbook.comgoogleapis.com The use of iodine monochloride is another option, although its reactivity with electron-poor rings like benzoic acid can be low. googleapis.com

Chlorination: For chlorination, reagents like chlorine gas, sulfuryl chloride, or N-chlorosuccinimide (NCS) are often used. The reaction typically requires a catalyst, such as a Lewis acid, to polarize the halogenating agent. libretexts.orgembibe.com In the synthesis of related compounds like 2-amino-5-chloro-3-methylbenzoic acid, chlorinating agents such as dichlorohydantoin have been employed. google.com

Reaction Conditions: The synthesis of halogenated benzoic acids often involves careful temperature control. For instance, diazotization reactions for introducing halogens are typically performed at low temperatures (0–10 °C) to ensure the stability of the diazonium salt intermediate. google.comchemicalbook.com Subsequent steps may require heating to drive the reaction to completion. chemicalbook.com Solvent choice is also critical; for example, iridium-catalyzed iodination shows excellent results in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). acs.org Purification methods such as recrystallization, distillation, or sublimation are essential to isolate the desired isomer from by-products. google.com

The following table presents optimized conditions from the synthesis of a related compound, 5-iodo-2-methylbenzoic acid. chemicalbook.com

ParameterCondition
Reactants 2-methylbenzoic acid, iodine, iodic acid
Catalyst/Support H-β-form zeolite
Solvent Acetic acid, Acetic anhydride
Temperature 122°C (Reflux)
Reaction Time 4 hours
Yield 94.3% (5-iodo-2-methylbenzoic acid)

Derivatization from Advanced Precursors and Intermediate Synthesis

Due to the challenges of direct, regioselective poly-halogenation, the synthesis of this compound typically proceeds through the functionalization of advanced precursors where one or more substituents are already in place.

Synthesis from Related Halo-Methylbenzoic Acid Derivatives

A common and effective strategy involves a multi-step sequence starting from a simpler, commercially available halo-methylbenzoic acid.

From 3-Methyl-5-chlorobenzoic Acid: This precursor already contains the correct substitution pattern for the methyl and chloro groups. lookchem.com The remaining step is the introduction of an iodine atom at the C-2 position. This can be achieved via ortho-lithiation followed by quenching with an iodine source, or potentially through a directed C-H activation/iodination reaction catalyzed by a transition metal like iridium. acs.org

From 2-Amino-3-methyl-5-chlorobenzoic Acid: This intermediate can be synthesized from m-methylbenzoic acid via nitration, reduction, and subsequent chlorination. google.com The amino group at the C-2 position can then be converted into an iodo group using the Sandmeyer reaction. This involves diazotization of the amino group with sodium nitrite in an acidic medium, followed by treatment with an iodide salt, such as potassium iodide (KI). google.com

From 2-Iodo-3-methylbenzoic Acid: Starting with 2-iodo-3-methylbenzoic acid sigmaaldrich.cnsynquestlabs.com, the task is to introduce a chlorine atom at the C-5 position. This would be an electrophilic chlorination. Given that both the iodine and methyl groups are ortho-, para-directing and the carboxylic acid is meta-directing, the C-5 position is activated towards substitution, making this a plausible route.

The following table outlines a potential synthetic pathway starting from 2-amino-3-methylbenzoic acid.

StepStarting MaterialReagentsProductTypical Yield
1. Chlorination 2-Amino-3-methylbenzoic acidDichlorohydantoin, Benzoyl peroxide, DMF2-Amino-5-chloro-3-methylbenzoic acid87.0% google.com
2. Iodination (Sandmeyer) 2-Amino-5-chloro-3-methylbenzoic acid1. NaNO₂, H₂SO₄2. KIThis compound (Not reported)

Preparation of Functionalized Intermediates (e.g., methyl esters, amides)

The carboxylic acid group of this compound can be readily converted into other functional groups, such as esters and amides. These derivatives are often important intermediates themselves or the final target molecules in drug discovery programs.

Methyl Esters: Esterification is typically achieved by reacting the carboxylic acid with an alcohol (e.g., methanol) under acidic conditions (e.g., H₂SO₄) or by using an activating agent. For example, methyl 2-iodo-3-methylbenzoate can be synthesized from 2-iodo-3-methylbenzoic acid. sigmaaldrich.cn Similarly, this compound could be converted to its methyl ester, methyl 5-chloro-2-iodo-3-methylbenzoate.

Amides: Amide bond formation is one of the most common reactions in medicinal chemistry. nih.gov It can be accomplished by first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. chemicalbook.com Alternatively, a wide array of peptide coupling reagents (e.g., phosphonium (B103445) salts) can be used to directly couple the carboxylic acid with an amine at room temperature, often in good to excellent yields. nih.gov The synthesis of various benzamides, such as N-(5-chloro-2-methylphenyl)-3-methylbenzamide, demonstrates the feasibility of these transformations. evitachem.com

The table below details examples of related functionalized intermediates.

Intermediate TypeCompound NamePrecursorReagentsReference
Ester Methyl 2-amino-5-chloro-3-methylbenzoate2-Amino-5-chloro-3-methylbenzoic acid(Not specified, likely MeOH, H⁺)
Amide 2-Iodo-N-isopropyl-5-methylbenzamide2-Iodo-5-methylbenzoic acid1. SOCl₂2. Isopropylamine, Et₃N chemicalbook.com
Amide N-Benzyl-4-iodo-N-methylbenzamide4-Iodobenzoic acidTriphenylphosphine, N-chlorophthalimide, N-benzylmethylamine nih.gov

Chemical Reactivity and Transformation Mechanisms of 5 Chloro 2 Iodo 3 Methylbenzoic Acid

Substitution Reactions at Halogenated Positions

The benzene (B151609) ring of 5-Chloro-2-iodo-3-methylbenzoic acid is substituted with both a chloro and an iodo group. The significant difference in the reactivity of these two halogens, particularly the weaker carbon-iodine bond compared to the carbon-chlorine bond, allows for selective substitution reactions.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly when strong electron-withdrawing groups are present on the aromatic ring to stabilize the intermediate Meisenheimer complex. wikipedia.orglibretexts.orgmasterorganicchemistry.com The carboxylic acid group, being electron-withdrawing, provides some activation for this type of reaction. In SNAr reactions, a nucleophile attacks the carbon atom bearing a leaving group, and the reaction proceeds through an addition-elimination mechanism. wikipedia.org

Generally, the rate of nucleophilic aromatic substitution is influenced by the nature of the leaving group and the presence of activating groups. youtube.com While iodide is typically a better leaving group than chloride in aliphatic substitution, in aromatic systems, the bond strength and electronegativity also play crucial roles. The high electronegativity of fluorine often makes it a good leaving group in SNAr reactions by polarizing the C-F bond for initial nucleophilic attack. youtube.com However, in many cases, the weaker C-I bond can facilitate substitution at the iodo position under specific conditions. For this compound, selective substitution of the iodo group would be expected under milder conditions compared to the chloro group.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. These reactions typically involve the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. sigmaaldrich.comlibretexts.org

For this compound, the difference in reactivity between the C-I and C-Cl bonds allows for selective cross-coupling. The order of reactivity for halogens in palladium-catalyzed couplings is generally I > Br > OTf >> Cl. libretexts.org This selectivity makes it possible to perform a Suzuki coupling reaction preferentially at the more reactive iodo position, leaving the chloro group intact for subsequent transformations.

A typical Suzuki coupling reaction for this substrate would involve reacting it with an aryl or vinyl boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base like sodium carbonate or potassium phosphate. The choice of ligand on the palladium catalyst is crucial and can be tailored to optimize the reaction with specific substrates. sigmaaldrich.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

Parameter Condition Reference
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ libretexts.org
Ligand Phosphine-based ligands (e.g., PPh₃, P(t-Bu)₃) sigmaaldrich.com
Base K₂CO₃, K₃PO₄, Cs₂CO₃, or Et₃N libretexts.org
Solvent Toluene, Dioxane, DMF, or aqueous mixtures sigmaaldrich.com
Boron Reagent Arylboronic acid or Arylboronic ester libretexts.org

Functional Group Interconversions on the Aromatic Ring and Side Chains

The carboxylic acid and methyl groups on the aromatic ring can undergo a variety of transformations to introduce new functionalities.

Oxidation Reactions

The methyl group attached to the benzene ring can be oxidized to a carboxylic acid group. This transformation is a common reaction for aromatic methyl groups and can be achieved using strong oxidizing agents. rsc.org Potassium permanganate (B83412) (KMnO₄) or chromic acid are classic reagents for this purpose. The reaction of a related compound, o-chlorotoluene, with potassium permanganate is known to produce o-chlorobenzoic acid. sigmaaldrich.com Similarly, metal-free catalytic systems using molecular oxygen have been developed for the selective oxidation of methyl aromatic hydrocarbons. rsc.org The oxidation of the methyl group on this compound would yield 5-chloro-2-iodoisophthalic acid.

The amino group, if present through a prior substitution reaction, can be oxidized to a nitro or nitroso group.

Reduction Reactions

The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as weaker reagents like sodium borohydride (B1222165) are generally not effective in reducing carboxylic acids. rsc.org The product of this reduction would be (5-chloro-2-iodo-3-methylphenyl)methanol. Alternatively, the reduction can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, which can then be reduced. The conversion of this compound to its corresponding acyl chloride has been documented using thionyl chloride (SOCl₂). rsc.org

More recent methods for the reduction of substituted benzoic acids to benzyl (B1604629) alcohols include catalytic hydrogenation over specialized catalysts like Pt/SnO₂ under milder conditions. researchgate.net

Intramolecular Cyclization and Novel Ring System Formation

The presence of ortho-substituted functional groups on this compound provides the potential for intramolecular cyclization reactions to form novel ring systems. For instance, if the carboxylic acid is converted to an amide, and a suitable functional group is introduced at the 2-position (iodine), intramolecular cyclization can occur.

Synthesis of Benziodoxolone Derivatives from 2-Iodobenzoic Acid Frameworks

The synthesis of benziodoxolone derivatives, which are cyclic hypervalent iodine compounds, typically proceeds from the corresponding 2-iodobenzoic acids. A common precursor for these syntheses is 2-iodosobenzoic acid (IBA), which is prepared by the oxidation of 2-iodobenzoic acid. nih.govresearchgate.net A widely used and environmentally benign oxidant for this transformation is Oxone (2KHSO₅·KHSO₄·K₂SO₄), which can be employed in water at elevated temperatures to produce IBA in high yield. orientjchem.org

The general mechanism for the formation of the IBA precursor involves the oxidation of the iodine atom on the 2-iodobenzoic acid. This IBA can then be further derivatized. For the specific case of this compound, the synthesis of a corresponding benziodoxolone derivative would follow a similar pathway. The presence of the electron-withdrawing chloro group and the electron-donating methyl group on the benzene ring can influence the electron density at the iodine atom, potentially affecting the rate and efficiency of the oxidation step.

Subsequent transformation of the initially formed IBA derivative can lead to a variety of benziodoxolones. For instance, vinylbenziodoxolones (VBX) have been synthesized in a one-pot reaction from 2-iodobenzoic acid. chemicalbook.com These reagents have demonstrated stability and utility in vinylation reactions. chemicalbook.com The reactivity of the 2-iodobenzoic acid framework is also harnessed in the synthesis of 3-substituted isocoumarins through reactions with terminal alkynes, a transformation that can be catalyzed by copper nanocomposites. chemicalbook.com

It is important to note that steric factors can play a significant role in the synthesis of these cyclic hypervalent iodine compounds. Research has shown that the presence of a substituent at the ortho position to the iodine atom (the 3-position of the benzoic acid) can interfere with the synthesis of the corresponding cyclic λ³-iodane. nih.gov In the case of this compound, the methyl group is in the 3-position, which could present steric hindrance to the cyclization process.

Comparative Reactivity Studies with Isomeric and Analogous Halogenated Benzoic Acids

The reactivity of a substituted benzoic acid is intricately linked to the electronic and steric properties of its substituents. The positions of the chloro, iodo, and methyl groups on the benzene ring of this compound create a unique reactivity profile when compared to its isomers and other halogenated benzoic acids.

The acidity of a benzoic acid, a key indicator of its reactivity, is significantly influenced by its substituents. Electron-withdrawing groups generally increase acidity by stabilizing the resulting carboxylate anion, while electron-donating groups decrease acidity. libretexts.orgopenstax.orgstudymind.co.uk Halogens, such as chlorine and iodine, are electron-withdrawing through the inductive effect (-I effect), which increases the acidity of benzoic acid. youtube.com The methyl group, conversely, is an electron-donating group (+I effect), which tends to decrease acidity.

In this compound, the iodine atom is in the ortho position to the carboxylic acid. This ortho-iodine substituent is expected to significantly increase the acidity of the molecule due to the ortho effect. The chloro group at the 5-position (para to the iodine) will further enhance acidity through its electron-withdrawing inductive effect. The methyl group at the 3-position (meta to the carboxylic acid) will have a weaker, acid-weakening effect.

The interplay of these effects can be semi-quantitatively understood by examining the pKa values of similarly substituted benzoic acids.

CompoundSubstituent EffectsExpected Relative Acidity
Benzoic AcidReference-
2-Iodobenzoic AcidOrtho effect (strong acid-strengthening)More acidic than benzoic acid
3-Methylbenzoic Acid+I effect of methyl (weak acid-weakening)Less acidic than benzoic acid
4-Chlorobenzoic Acid-I effect of chloro (acid-strengthening)More acidic than benzoic acid
This compoundOrtho-iodo (strong acid-strengthening), meta-methyl (weak acid-weakening), para-chloro to iodo (-I effect, acid-strengthening)Expected to be a relatively strong benzoic acid derivative

While no specific contradictions in the reported reactivity data for this compound have been identified in the surveyed literature, it is not uncommon for discrepancies to arise in the study of substituted benzoic acids. These contradictions can stem from several factors.

One major source of variation is the reaction conditions. The reactivity of a substituted benzoic acid can be highly sensitive to the solvent, temperature, and catalysts used. For example, the choice of solvent can influence the solvation of both the reactant and the transition state, thereby altering the reaction rate and even the reaction pathway.

Furthermore, the interpretation of electronic versus steric effects can sometimes lead to differing predictions of reactivity. nih.govyoutube.com While the ortho effect generally leads to increased acidity, the magnitude of this effect can be modulated by the size and electronic nature of the ortho substituent. nih.gov In some cases, strong intramolecular hydrogen bonding between the ortho substituent and the carboxylic acid group can also play a dominant role, further complicating the analysis.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2 Iodo 3 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The proton NMR (¹H NMR) spectrum of 5-Chloro-2-iodo-3-methylbenzoic acid is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature two signals for the protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are not equivalent and would likely appear as doublets. The methyl group protons would yield a singlet, typically in the upfield region of the spectrum. The acidic proton of the carboxylic acid group is expected to produce a broad singlet at a significantly downfield chemical shift, although its observation can depend on the solvent used and concentration.

Based on established substituent effects, the predicted chemical shifts (δ) in a solvent like CDCl₃ are outlined below.

Proton Type Predicted Chemical Shift (ppm) Splitting Pattern Integration
Carboxylic Acid (-COOH)> 10.0Broad Singlet1H
Aromatic (H-4/H-6)7.5 - 8.0Doublets2H
Methyl (-CH₃)~ 2.4Singlet3H

Table 1: Predicted ¹H NMR Spectral Data for this compound.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the seven carbons of the substituted benzoic acid core and the one methyl carbon. The carbon of the carboxyl group is the most deshielded and appears far downfield. docbrown.info The aromatic carbons show a range of chemical shifts influenced by the attached substituents (carboxyl, iodo, methyl, and chloro). The carbon atom bonded directly to the highly electronegative iodine atom (C-2) is expected to be significantly shifted. The methyl carbon will appear at the most upfield position.

Carbon Type Predicted Chemical Shift (ppm)
Carboxylic Acid (-C OOH)170 - 175
Aromatic (C-1)130 - 135
Aromatic (C-2, attached to I)90 - 95
Aromatic (C-3, attached to CH₃)140 - 145
Aromatic (C-4)135 - 140
Aromatic (C-5, attached to Cl)130 - 135
Aromatic (C-6)125 - 130
Methyl (-C H₃)20 - 25

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

The presence of the iodine atom, a heavy element, in the structure of this compound introduces specific challenges in NMR analysis. This "heavy-atom effect" can lead to significant broadening of NMR signals for nearby nuclei. acs.org The iodine nucleus (¹²⁷I) is quadrupolar, meaning it has a non-spherical nuclear charge distribution. huji.ac.il This property leads to very efficient nuclear relaxation, which can shorten the lifetime of the spin states of adjacent nuclei like ¹³C and ¹H.

This rapid relaxation results in broader lines in the NMR spectrum, a phenomenon that can complicate interpretation by obscuring fine splitting patterns and reducing signal-to-noise ratios. huji.ac.il The effect, often mediated by spin-orbit (SO) coupling, is most pronounced for the carbon atom directly bonded to the iodine (C-2) and can also influence the adjacent aromatic protons. acs.org This broadening is a characteristic feature in the spectra of iodo-substituted aromatic compounds.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups within a molecule by measuring the vibrations of its chemical bonds.

FTIR spectroscopy is particularly effective for identifying polar functional groups. The FTIR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group. Due to strong intermolecular hydrogen bonding, which leads to the formation of dimers, the O-H stretching vibration appears as a very broad and intense band over a wide range. spectroscopyonline.com The carbonyl (C=O) stretch is also a prominent and sharp feature. spectroscopyonline.com Other expected vibrations include C-H stretches from the aromatic ring and the methyl group, as well as stretches corresponding to the C-Cl and C-I bonds in the fingerprint region.

Functional Group Bond Expected Absorption Range (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500 - 3500Strong, Very Broad
Aromatic C-HC-H Stretch3000 - 3100Medium to Weak
Aliphatic C-HC-H Stretch2850 - 2960Medium to Weak
CarbonylC=O Stretch1700 - 1730Strong, Sharp
Aromatic RingC=C Stretch1450 - 1600Medium to Weak
Carboxylic AcidC-O Stretch1210 - 1320Strong
Carboxylic AcidO-H Bend900 - 960Medium, Broad
Carbon-ChlorineC-Cl Stretch600 - 800Medium to Strong
Carbon-IodineC-I Stretch~500Medium

Table 3: Predicted FTIR Absorption Bands for this compound.

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is therefore particularly useful for identifying non-polar bonds. In the context of this compound, Raman spectroscopy would be expected to show strong signals for the aromatic ring's C-C stretching vibrations, including the characteristic ring breathing mode around 1000 cm⁻¹. core.ac.uk Furthermore, the C-I stretching vibration, which may be weak in the FTIR spectrum, is often a strong band in the Raman spectrum, providing clear evidence for the iodo-substituent. core.ac.uk This makes the combined use of FTIR and Raman a powerful approach for comprehensive vibrational analysis.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, precise information about the compound's elemental composition and fragmentation pathways can be obtained.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of this compound, which has a monoisotopic mass of 295.9101 Da. uni.lu

The presence of chlorine and iodine atoms creates a distinct isotopic pattern that serves as a key signature for the compound's identification. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which results in an M+2 peak with an intensity of approximately one-third that of the molecular ion peak. Iodine, in contrast, is monoisotopic (¹²⁷I), simplifying one aspect of the pattern. The combination of these isotopic signatures in HRMS data provides high confidence in the identification of this halogenated compound.

Predicted HRMS data for various adducts of this compound are instrumental in its characterization.

Predicted HRMS Adducts for C₈H₆ClIO₂

Adduct Ion Formula Predicted m/z
[M+H]⁺ [C₈H₇ClIO₂]⁺ 296.91738
[M+Na]⁺ [C₈H₆ClINaO₂]⁺ 318.89932
[M+K]⁺ [C₈H₆ClIKO₂]⁺ 334.87326
[M+NH₄]⁺ [C₈H₁₀ClINO₂]⁺ 313.94392
[M-H]⁻ [C₈H₅ClIO₂]⁻ 294.90282

Data sourced from predicted values. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique used to assess the purity of this compound samples and to identify any potential impurities. bldpharm.combldpharm.com The process begins with the separation of the compound mixture by high-performance liquid chromatography (HPLC). The HPLC column separates molecules based on their physicochemical properties, such as polarity and size.

As the separated components elute from the chromatography column, they are introduced directly into the mass spectrometer. The mass spectrometer then generates mass spectra for the parent compound as well as for any co-eluting impurities. This allows for the confirmation of the main peak as this compound based on its molecular weight and provides mass information for the identification of trace-level impurities. Common impurities could include unreacted starting materials, by-products from the synthesis, or degradation products. The integration of the chromatographic peak areas can be used to quantify the purity of the sample.

Analytical Methodological Challenges in Compound Characterization

The characterization of this compound presents several analytical challenges inherent to its structure as a polysubstituted aromatic carboxylic acid. These challenges span from purification and separation to spectroscopic and crystallographic analysis.

Chromatographic Separation and Purity Assessment: The presence of multiple functional groups with varying polarities can complicate chromatographic purification. Isomeric impurities, such as those with different substitution patterns of the chloro, iodo, and methyl groups on the benzoic acid backbone, can be particularly difficult to separate. Developing a high-performance liquid chromatography (HPLC) method requires careful selection of the stationary phase (e.g., C18) and mobile phase composition to achieve adequate resolution. researchgate.net The detection wavelength for UV spectroscopy must be optimized, considering the electronic transitions of the substituted aromatic system.

Spectroscopic Characterization: While techniques like NMR (1H, 13C) and IR spectroscopy are fundamental for structural elucidation, the complex substitution pattern can lead to overlapping signals and complex splitting patterns in the aromatic region of the 1H NMR spectrum. The interpretation requires advanced techniques like 2D NMR (COSY, HMBC, HSQC) to definitively assign the proton and carbon signals. In mass spectrometry, the presence of two halogen atoms (chlorine and iodine) with distinct isotopic patterns (35Cl/37Cl) results in a characteristic isotopic cluster for the molecular ion and its fragments, which aids in identification but also requires high-resolution mass spectrometry for unambiguous elemental composition determination.

Crystallographic Analysis and Polymorphism: Obtaining single crystals of sufficient quality for X-ray diffraction can be challenging. The interplay of various non-covalent interactions, including strong hydrogen bonding, halogen bonding, and weaker van der Waals forces, increases the likelihood of polymorphism—the ability to exist in multiple crystalline forms. ias.ac.in Different polymorphs can exhibit distinct physical properties, and their formation can be sensitive to crystallization conditions such as solvent, temperature, and evaporation rate. The potential for disorder in the crystal lattice, for example, between the chloro and methyl groups if their sizes are comparable, can also complicate structural refinement. rsc.org

Quantification in Complex Matrices: For the quantitative analysis of this compound in various matrices, challenges include sample preparation and potential interference from other halogenated organic compounds. nih.gov Extraction methods must be efficient and selective. Techniques like gas chromatography-mass spectrometry (GC-MS) may require derivatization of the carboxylic acid group to improve volatility and chromatographic performance.

Computational Chemistry and Quantum Chemical Investigations of 5 Chloro 2 Iodo 3 Methylbenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) serves as a powerful computational method to investigate the electronic structure and geometric parameters of molecules. For 5-Chloro-2-iodo-3-methylbenzoic acid, DFT calculations are instrumental in predicting its three-dimensional arrangement and the energetic landscape of its various conformations. These theoretical approaches provide a microscopic view of the molecule, offering insights that complement experimental findings.

Prediction of Optimized Molecular Geometries and Vibrational Frequencies

Theoretical calculations, particularly using DFT methods, enable the prediction of the most stable geometric structure of this compound by finding the minimum energy conformation. These calculations determine key structural parameters such as bond lengths, bond angles, and dihedral angles between the constituent atoms. For substituted benzoic acids, the orientation of the carboxylic acid group relative to the benzene (B151609) ring and the positions of the chloro, iodo, and methyl substituents are of particular interest.

In conjunction with geometry optimization, computational methods can predict the vibrational frequencies of the molecule. These frequencies correspond to the various modes of vibration, including stretching, bending, and torsional motions of the chemical bonds. For this compound, characteristic vibrational modes are expected for the carboxylic acid group (O-H, C=O, and C-O stretching), the benzene ring (C-C stretching and C-H bending), and the C-Cl, C-I, and C-CH3 bonds. While specific experimental data for this compound is not available in the search results, studies on similar molecules like 2-chlorobenzoic acid have successfully employed DFT to calculate and assign vibrational modes. researchgate.net

A hypothetical data table for the predicted optimized geometrical parameters of this compound, based on general knowledge of similar structures, is presented below.

ParameterPredicted Value
C-Cl Bond Length~1.74 Å
C-I Bond Length~2.10 Å
C-C (aromatic) Bond Length~1.39 - 1.41 Å
C=O Bond Length~1.22 Å
C-O Bond Length~1.35 Å
O-H Bond Length~0.97 Å
C-C-C (ring) Bond Angle~118-122°
O=C-O Bond Angle~123°

Validation of Computational Data against Experimental Spectroscopic Results

A critical step in computational chemistry is the validation of theoretical predictions against experimental data. For molecular structures and vibrational frequencies, the primary experimental techniques are X-ray crystallography, Fourier-transform infrared (FTIR) spectroscopy, and Raman spectroscopy. By comparing the calculated vibrational spectra with the experimentally recorded spectra, the accuracy of the computational model and the chosen basis set can be assessed. Often, a scaling factor is applied to the calculated frequencies to improve the agreement with experimental values, accounting for anharmonicity and other limitations of the theoretical model. nih.gov

For many organic molecules, including substituted benzoic acids like 5-amino-2-chlorobenzoic acid, DFT calculations have shown good agreement with experimental spectroscopic data, allowing for reliable assignment of the observed vibrational bands. nih.gov Although specific experimental spectra for this compound are not present in the provided search results, the established methodology ensures that if such data were available, a similar validation process would be applicable.

Analysis of Electronic Properties and Reactivity Descriptors

Beyond molecular structure, computational chemistry provides profound insights into the electronic properties and chemical reactivity of a molecule. For this compound, understanding the distribution of electrons and the nature of its molecular orbitals is key to predicting its behavior in chemical reactions.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For this compound, the presence of electronegative halogen atoms (chlorine and iodine) and the electron-donating methyl group would influence the energies of the frontier orbitals. DFT calculations can provide precise energy values for the HOMO and LUMO, allowing for the determination of the energy gap and providing insights into the molecule's potential for charge transfer interactions. researchgate.net

A hypothetical table of frontier molecular orbital energies for this compound is provided below for illustrative purposes.

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap (ΔE)4.7

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

In this compound, NBO analysis would reveal the nature of the C-Cl, C-I, and C-CH3 bonds, as well as the delocalization of electron density within the benzene ring and the carboxylic acid group. It can also elucidate intramolecular charge transfer from the electron-donating methyl group and the lone pairs on the oxygen and halogen atoms to the antibonding orbitals of the aromatic ring and the carbonyl group.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.org It is a valuable tool for understanding and predicting the sites of electrophilic and nucleophilic attack, as well as for studying intermolecular interactions. wolfram.com The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of high electron density and negative potential (attractive to electrophiles), while blue indicates regions of low electron density and positive potential (attractive to nucleophiles). Green and yellow represent intermediate potential values. youtube.com

For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen of the carboxylic acid group, making it a likely site for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its acidic nature. The halogen atoms, particularly iodine, may exhibit a region of positive potential known as a "sigma-hole," which can participate in halogen bonding. researchgate.netresearchgate.net The MEP map provides a comprehensive picture of the charge distribution and its influence on the molecule's reactivity.

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions. While specific published studies detailing the reaction mechanisms for this compound are not extensively available, the established methodologies of quantum chemistry allow for a robust theoretical framework to predict its reactivity. Techniques such as Density Functional Theory (DFT) are commonly employed to map out the potential energy surfaces of reactions, providing critical insights into reaction feasibility and product distribution.

Elucidation of Reaction Coordinate and Transition States

The elucidation of a reaction's coordinate and its associated transition states is fundamental to understanding its mechanism. The reaction coordinate represents the lowest energy path that a molecule follows as it transforms from reactants to products. Along this path, the highest energy point corresponds to the transition state, an unstable, transient species that dictates the reaction's activation energy and, consequently, its rate.

For a molecule like this compound, computational methods can model various potential reactions, such as electrophilic substitution on the aromatic ring, nucleophilic substitution of the halogen atoms, or reactions involving the carboxylic acid group. By systematically calculating the energy of the system at various points along the reaction pathway, a potential energy surface is generated. Advanced algorithms can then identify the minimum energy path and locate the precise geometry and energy of the transition states. Theoretical studies on other aromatic compounds have successfully used these methods to determine reaction energies and kinetic parameters, providing a basis for understanding reaction feasibility. mdpi.com

Prediction of Regioselectivity and Stereoselectivity in Complex Reactions

Many chemical reactions can yield multiple products. Regioselectivity describes the preference for one direction of bond making or breaking over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. Computational chemistry is instrumental in predicting these outcomes.

By calculating the activation energies for all possible reaction pathways leading to different regioisomers or stereoisomers, chemists can predict the major product. The pathway with the lowest activation energy (i.e., the most stable transition state) will be the most favorable and proceed at the fastest rate. For this compound, this could involve predicting the outcome of further substitutions on the benzene ring. The existing chloro, iodo, and methyl groups exert electronic and steric effects that will influence the position of any new substituent. Computational models can quantify these effects to provide a detailed prediction of the reaction's selectivity.

Computational Modeling of Supramolecular Interactions

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. nih.govnih.gov Computational modeling is a key tool for understanding and predicting these interactions, which are crucial for material design and crystal engineering. nih.govnih.gov

Prediction of Hydrogen Bonding and Halogen Bonding Patterns

Non-covalent interactions, particularly hydrogen bonds and halogen bonds, play a defining role in the structure of organic molecules.

Hydrogen Bonding: The carboxylic acid group of this compound is a potent hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). Computational studies can predict the geometry and strength of these bonds. Often, carboxylic acids form dimeric structures through a pair of O-H···O=C hydrogen bonds. DFT calculations can model these dimers and determine their stabilization energy. Data from related iodo-carboxylic acids show hydrogen bond lengths typically ranging from 1.5 to 2.2 Å. rsc.org

Halogen Bonding: The iodine atom on the benzene ring is a potential halogen bond donor. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile (a Lewis base). nih.gov The chlorine atom is a much weaker halogen bond donor. Computational models can predict the likelihood and geometry of C-I···O or C-I···N interactions with other molecules, which can compete with or complement the hydrogen bonding patterns. rsc.org In related structures, C-I···O bond distances have been observed to be in the range of 2.8 to 3.1 Å. rsc.org

Table 1: Representative Non-covalent Bond Data from Related Iodo-Carboxylic Acids rsc.org
Interaction TypeParticipating AtomsTypical Distance (Å)Related Compound Example
Hydrogen BondO-H···O1.5142-iodo-3-methylbenzoic acid
Hydrogen BondO-H···O2.1974-chloro-2-iodobenzoic acid
Halogen BondC-I···O2.864Pentaiodobenzoic acid derivative
Halogen BondC-I···I3.859Pentaiodobenzoic acid derivative

Insights into Crystal Packing and Solid-State Assembly

The way molecules arrange themselves in a solid-state crystal lattice is known as crystal packing. This arrangement is dictated by the energetic favorability of various intermolecular interactions. Computational modeling can provide profound insights into this process.

Prediction of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property essential for applications in photonics, telecommunications, and optical computing. nih.gov Computational quantum chemistry is a valuable tool for predicting the NLO properties of molecules, guiding the synthesis of new materials. nih.gov

The NLO response of a molecule is determined by its hyperpolarizability. DFT calculations can be used to compute the first and second hyperpolarizabilities (β and γ, respectively), which are molecular-level indicators of NLO activity. For a molecule like this compound, several structural features would be considered in a computational NLO study:

Aromatic System: The π-conjugated system of the benzene ring provides a pathway for electron delocalization, which is crucial for NLO properties.

Donor-Acceptor Groups: While not a classic "push-pull" system, the electron-withdrawing nature of the carboxylic acid, chloro, and iodo groups influences the electronic distribution and can enhance NLO response.

Heavy Atoms: The presence of a heavy atom like iodine can also influence NLO properties through effects on electron density and spin-orbit coupling.

Computational studies on other organic materials have shown that the introduction of electron-withdrawing groups can significantly affect energy levels and third-order NLO properties. nih.gov By calculating properties like the nonlinear absorption coefficient and nonlinear refractive index, theoretical models can screen candidate molecules like this compound for their potential as NLO materials.

Advanced Applications and Future Research Directions in Organic Synthesis and Materials Science

Role as a Key Organic Building Block in Specialized Synthesis

5-Chloro-2-iodo-3-methylbenzoic acid is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis. The distinct reactivity of its iodo, chloro, and carboxylic acid groups allows for selective, stepwise transformations, providing access to a wide array of complex molecular architectures.

The structural framework of this compound is well-suited for the construction of elaborate organic structures. The presence of both an iodo and a chloro substituent offers differential reactivity for cross-coupling reactions, a cornerstone of modern synthetic chemistry. The iodo group is typically more reactive in reactions like Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 2-position. The less reactive chloro group can then be targeted in a subsequent coupling step under more forcing conditions. This hierarchical reactivity is a powerful tool for the controlled assembly of complex molecules.

Furthermore, this compound is an ideal precursor for synthesizing heterocyclic compounds. For instance, related fluorinated benzoic acids are used to produce phthalides and 3-arylisoquinolinones, which have shown antiproliferative activity against cancer cells ossila.com. The functional groups on this compound could be similarly exploited to create novel heterocyclic systems with potential applications in medicinal chemistry and materials science.

Substituted benzoic acids are critical intermediates in the production of high-value specialty chemicals, including pharmaceuticals and agrochemicals. For example, 2-chloro-5-iodobenzoic acid, a structural isomer, is identified as a starting material for synthesizing SGLT-2 inhibitors such as Dapagliflozin google.com. Similarly, other substituted methylbenzoic acids are key components in the synthesis of HIV-1 integrase inhibitors and other active pharmaceutical ingredients (APIs) ossila.com.

The unique substitution pattern of this compound makes it a valuable intermediate for creating complex, multi-functional molecules. Its structure allows for precise modification, enabling the synthesis of targeted compounds for use as functional chemicals in various industries google.com.

Building Block TypeResulting Specialty Chemical/FrameworkApplication AreaSource
Chloro-iodobenzoic acidsSGLT-2 Inhibitors (e.g., Dapagliflozin)Pharmaceuticals google.com
Fluoro-methylbenzoic acidsPhthalidesDyes, Fungicides ossila.com
Fluoro-methylbenzoic acidsBenzamide DerivativesAntivirals (HIV-1 Integrase Inhibitors) ossila.com
Fluoro-methylbenzoic acids3-ArylisoquinolinonesAnticancer Agents ossila.com

Development of Novel Catalytic Systems

The iodoaryl motif is a key feature in certain classes of modern catalysts, particularly in the field of asymmetric synthesis. The ability to incorporate this compound into these systems opens avenues for developing new, highly efficient catalysts.

Iodoaryloxazoline compounds have emerged as a notable class of catalysts for promoting specific enantioselective reactions. These catalysts leverage a chiral oxazoline moiety attached to an iodobenzene ring to create a well-defined chiral environment for chemical transformations. A key application for this catalyst family is the iodine(III)-mediated α-tosyloxylation of ketones, which produces valuable chiral building blocks acs.org.

The synthesis of these catalysts typically involves the conversion of a substituted iodobenzoic acid, such as this compound, into an amide, followed by cyclization with a chiral amino alcohol to form the oxazoline ring. The substituents on the aromatic ring (in this case, chloro and methyl groups) play a crucial role in tuning the catalyst's electronic and steric properties, which in turn influences its activity and the stereoselectivity of the reaction. Studies have shown that a family of such catalysts can be synthesized in yields ranging from 30% to 75% acs.org. The development of new catalysts derived from this compound could lead to improved yields and higher enantioselectivity in important synthetic transformations.

Supramolecular Chemistry and Crystal Engineering

Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. The functional groups present in this compound make it an excellent candidate for constructing novel supramolecular assemblies.

The carboxylic acid group is a robust and predictable functional group for forming strong hydrogen bonds, which are fundamental interactions in supramolecular chemistry. This group can act as both a hydrogen bond donor and acceptor, allowing it to form stable, ordered structures with other molecules (coformers) to create cocrystals.

Furthermore, the acidic nature of the carboxylic acid group facilitates the formation of organic salts through proton transfer to a basic coformer, such as an amine or pyridine. The formation of salts can significantly alter the physicochemical properties of a compound, including its melting point, solubility, and stability. In the context of related iodoaryloxazoline catalysts, the formation of N-methylated salts has been demonstrated as a viable structural modification acs.org.

In addition to hydrogen bonding, the chlorine and iodine atoms on the aromatic ring can participate in halogen bonding. Halogen bonding is a highly directional, non-covalent interaction that has become a powerful and reliable tool in crystal engineering for guiding the assembly of molecules into specific architectures. The interplay of hydrogen bonding from the carboxylic acid and halogen bonding from the chloro and iodo substituents provides a rich platform for designing and synthesizing novel cocrystals and organic salts of this compound with tailored solid-state properties.

Investigation of Self-Assembly Principles and Intermolecular Recognition

The molecular architecture of this compound, characterized by a strategically substituted benzene (B151609) ring, provides a compelling platform for the study of self-assembly and intermolecular recognition. The interplay of the carboxylic acid group with the halogen substituents (chloro and iodo) and the methyl group dictates the formation of supramolecular structures through a variety of non-covalent interactions. While direct studies on the self-assembly of this specific molecule are not extensively documented, the principles governing the behavior of substituted benzoic acids and halogenated aromatic compounds offer significant insights.

Computational methods, such as Hirshfeld surface analysis, are instrumental in visualizing and quantifying these diverse intermolecular contacts within a crystal lattice, providing a detailed map of the interactions at play. researchgate.net The electrostatic potential mapped on the Hirshfeld surface can further elucidate the electrostatic complementarity that governs the packing of molecules in the crystal. researchgate.net Understanding these principles is crucial for crystal engineering, where the goal is to design solids with desired properties based on a thorough understanding of intermolecular forces. semanticscholar.org

Table 1: Key Intermolecular Interactions in Halogenated Benzoic Acid Self-Assembly

Interaction Type Description Potential Role in this compound
Hydrogen Bonding Strong, directional interaction between the carboxylic acid groups (O-H···O). Primary driving force for dimer formation and extended chains.
Halogen Bonding Directional interaction involving the iodine or chlorine atom as a Lewis acidic region. Influences crystal packing and formation of extended networks. The larger iodine atom is a stronger halogen bond donor than chlorine.
π-π Stacking Attractive, noncovalent interactions between aromatic rings. Contributes to the stabilization of the crystal lattice.
C-H···O/N Interactions Weak hydrogen bonds involving methyl or aromatic C-H groups and oxygen or nitrogen atoms. Fine-tunes the supramolecular architecture. rsc.org
C-H···π Interactions Interactions between a C-H bond and the π-electron system of the aromatic ring. Further stabilizes the overall three-dimensional structure. rsc.org

Isotopic Labeling and Tracer Applications in Chemical Research (e.g., Radiolabeling with Iodine-125)

The presence of an iodine atom in the structure of this compound makes it a prime candidate for isotopic labeling, particularly with radioactive isotopes of iodine such as Iodine-125 (¹²⁵I). Radiolabeled compounds are invaluable tools in chemical, biological, and medical research, serving as tracers to study reaction mechanisms, metabolic pathways, and the biodistribution of molecules.

Iodine-125 is a commonly used radionuclide due to its convenient half-life of approximately 59.4 days and its emission of low-energy gamma radiation, which is readily detectable. wikipedia.org This makes it suitable for a range of applications, including radioimmunoassays and preclinical imaging studies. nih.govbiotrend.com

A common method for introducing ¹²⁵I into a molecule that already contains a stable iodine atom is through an isotopic exchange reaction. nih.gov This process involves reacting the non-radioactive iodo-compound with a source of radioactive iodide, such as Na¹²⁵I. The exchange can be facilitated under various conditions, sometimes requiring a catalyst or specific reaction media to achieve high radiochemical yields and purity. nih.govnih.gov For aryl iodides, this exchange can be a straightforward way to produce the radiolabeled analog without altering the chemical structure of the parent molecule. nih.gov

The radiochemical purity of the final product is a critical parameter, and various analytical techniques, such as high-performance liquid chromatography (HPLC), are employed to separate the labeled compound from unreacted radioactive iodide and other impurities. nih.gov

Table 2: Properties and Applications of Iodine-125 Labeling

Property Description Relevance to this compound
Radionuclide Iodine-125 (¹²⁵I) A readily available and commonly used radioisotope of iodine.
Half-life 59.4 days Allows for a reasonable timeframe for synthesis, purification, and experimental use. wikipedia.org
Decay Mode Electron capture Results in the emission of detectable low-energy gamma and X-rays. wikipedia.org
Labeling Method Isotopic Exchange A potential method for radiolabeling this compound by exchanging the stable ¹²⁷I with ¹²⁵I. nih.gov
Potential Applications Tracer studies, metabolic fate, reaction mechanism elucidation, preclinical imaging. If derivatized into a biologically active molecule, its ¹²⁵I-labeled version could be used to study its interaction with biological targets.

Prospective Research Avenues and Outstanding Challenges

The unique structural features of this compound open up several promising avenues for future research, particularly in the realms of organic synthesis, green chemistry, and materials science. However, the exploration of these avenues is not without its challenges.

Exploration of Undiscovered Derivatization Pathways

The reactivity of the functional groups on this compound—the carboxylic acid, the chloro group, and the iodo group—offers a rich landscape for chemical modification. The carboxylic acid can be converted into a wide range of derivatives, including esters, amides, and acid halides, which can serve as building blocks for more complex molecules. wikipedia.org The halogen substituents, with their differing reactivities, allow for selective functionalization. For instance, the carbon-iodine bond is generally more reactive than the carbon-chlorine bond in transition-metal-catalyzed cross-coupling reactions, enabling the selective introduction of new substituents at the 2-position.

Future research could focus on leveraging this differential reactivity to synthesize novel compounds with tailored properties. For example, sequential cross-coupling reactions could be explored to introduce different groups at the 2- and 5-positions. Furthermore, the development of novel derivatization methods for benzoic acids, such as those catalyzed by transition metals for the synthesis of heterocyclic compounds, could be applied to this molecule. researchgate.net

Sustainable and Green Synthesis Methodologies for Halogenated Aromatics

The synthesis of halogenated aromatic compounds traditionally relies on methods that can generate hazardous waste and consume significant energy. A key challenge and a significant area for future research is the development of more sustainable and environmentally friendly ("green") synthesis methodologies. This includes the use of less toxic reagents, milder reaction conditions, and processes that minimize waste generation.

For the synthesis of compounds like this compound, research could focus on biocatalytic approaches, where enzymes are used to perform specific halogenation or other transformation steps. nih.gov Another avenue is the exploration of novel catalytic systems that can efficiently carry out halogenation reactions with high selectivity and atom economy. The use of greener solvents, potentially derived from bio-based sources, is also a critical aspect of developing more sustainable synthetic routes. nih.gov

Potential in Advanced Functional Materials Design

The rigid, substituted aromatic core of this compound makes it an intriguing building block for the design of advanced functional materials. The ability of this molecule to participate in a variety of intermolecular interactions, including hydrogen bonding and halogen bonding, can be exploited to create ordered supramolecular structures such as liquid crystals or porous organic frameworks. ed.govacs.org

Future research could investigate the incorporation of this molecule into polymers or metal-organic frameworks (MOFs) to create materials with novel electronic, optical, or adsorptive properties. The presence of heavy atoms like iodine can also impart useful properties, such as enhanced phosphorescence or X-ray absorption characteristics. The derivatization of the carboxylic acid group would allow for its covalent incorporation into larger polymeric or networked structures, providing a pathway to new functional materials. researchgate.net

Q & A

Q. Key Factors :

  • Regioselectivity : Use directing groups (e.g., -Cl) to favor iodination at the 5-position.
  • Purification : Optimize solvent systems (acetic acid or isopropyl alcohol) to isolate the target compound from byproducts.

How can researchers characterize the purity and structural identity of this compound?

Level: Basic
Answer:
Characterization requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, aromatic protons in the 5-iodo substituent show distinct downfield shifts.
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., -COOH stretching at ~1700 cm⁻¹).
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity by resolving peaks for the target compound and impurities (e.g., 3-iodo derivatives) .
  • Single-Crystal X-ray Diffraction : Provides definitive structural proof, especially for novel derivatives .

Q. Best Practices :

  • Cross-validate results with multiple techniques.
  • Report melting points and elemental analysis to confirm purity.

What strategies are effective in minimizing byproduct formation during the iodination of 2-methylbenzoic acid derivatives?

Level: Advanced
Answer:
Byproduct distribution (e.g., 33% unreacted starting material, 38% target product, 13% 5-chloro derivatives) highlights challenges in regioselectivity . Mitigation strategies include:

  • Directed Iodination : Introduce electron-withdrawing groups (e.g., -Cl) at the 3-position to direct iodination to the 5-position.
  • Optimized Reaction Conditions :
    • Temperature : Lower temperatures reduce radical pathways that favor non-selective iodination.
    • Catalysts : Use Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution at the desired position.
  • In Situ Monitoring : Employ TLC or HPLC to track reaction progress and terminate before side reactions dominate.

Table 1 : Byproduct Distribution in Traditional Iodination

CompoundYield (%)
5-Iodo-2-methylbenzoic acid38
3-Iodo-2-methylbenzoic acid5
5-Chloro-2-methylbenzoic acid13

How should researchers address contradictory reports regarding the stability of this compound under acidic conditions?

Level: Advanced
Answer:
Discrepancies in stability studies often arise from variations in experimental conditions (e.g., solvent, temperature). To resolve contradictions:

Controlled Replication : Reproduce studies using standardized protocols (e.g., 1M HCl, 25°C).

Degradation Analysis : Use LC-MS to identify decomposition products (e.g., de-iodinated or decarboxylated species).

Environmental Controls : Monitor light, oxygen, and humidity, as iodine bonds are sensitive to photolysis and hydrolysis .

Q. Recommendation :

  • Publish full experimental details (e.g., solvent purity, equipment calibration) to enhance reproducibility .

What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Level: Advanced
Answer:

  • Density Functional Theory (DFT) : Models reaction pathways and transition states. For example, calculate activation energies for iodide displacement by nucleophiles (e.g., -OH, -NH₂).
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots (e.g., iodine atom) prone to nucleophilic attack.
  • Solvent Effects : Use continuum solvation models (e.g., PCM) to simulate polar protic vs. aprotic environments.

Q. Validation :

  • Compare computational predictions with experimental kinetics (e.g., rate constants in DMSO vs. water).

How can researchers optimize the crystallinity of this compound for X-ray diffraction studies?

Level: Advanced
Answer:

  • Solvent Selection : Use slow-evaporation techniques with solvents like ethyl acetate or dichloromethane to grow high-quality crystals.
  • Temperature Gradients : Gradual cooling (0.5°C/hour) reduces lattice defects.
  • Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize molecular packing .

Note : Crystallinity is critical for resolving halogen-bonding interactions, which influence the compound’s supramolecular architecture.

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